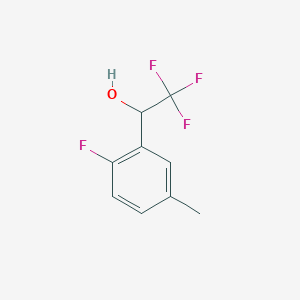

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol

Description

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring

Properties

Molecular Formula |

C9H8F4O |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-5-methylphenyl)ethanol |

InChI |

InChI=1S/C9H8F4O/c1-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |

InChI Key |

OEPUBQPURMRAEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro substituents enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone

- 2,2,2-Trifluoro-1-phenylethanone

- 2,2,2-Trifluoroethanol

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl and fluoro groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol (CAS Number: 1567960-18-2) is a fluorinated alcohol with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of trifluoromethyl and fluoro groups, suggests interesting biological properties that warrant detailed investigation. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C9H8F4O

- Molecular Weight : 208.15 g/mol

- IUPAC Name : (1R)-2,2,2-trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-ol

Pharmacodynamics

Recent studies have indicated that fluorinated compounds can exhibit enhanced biological activities due to their unique electronic properties. The presence of multiple fluorine atoms in this compound may influence its interaction with biological targets.

- Antiviral Activity : Preliminary data suggest that similar fluorinated compounds have shown antiviral properties against various viruses. For instance, compounds with trifluoromethyl groups have been reported to inhibit viral replication effectively in vitro. Although specific data for the target compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.

- Cytotoxicity : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. The biological activity may vary significantly depending on the specific substituents present on the aromatic ring. For example, fluorinated phenyl derivatives often exhibit selective toxicity towards cancerous cells while sparing normal cells.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor is noteworthy. Fluorinated compounds are known to interact with cytochrome P450 enzymes and other metabolic enzymes, potentially leading to altered drug metabolism and clearance rates.

Toxicity Profiles

Toxicological studies are crucial for assessing the safety of new chemical entities. Current literature indicates that many fluorinated compounds exhibit low acute toxicity levels in animal models. For instance:

- Acute Toxicity Studies : In studies involving similar compounds, doses up to 2000 mg/kg did not result in significant adverse effects in murine models . These findings suggest a favorable safety profile for further exploration of therapeutic applications.

Case Studies and Research Findings

Future Directions

The biological activity of this compound presents numerous avenues for research:

- Mechanistic Studies : Further investigation into the mechanisms by which this compound exerts its biological effects is essential.

- In Vivo Studies : Conducting more comprehensive in vivo studies to evaluate efficacy and safety profiles will be crucial for potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the structure affect biological activity could lead to the design of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.